
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
Overview
Description
Deoxyfuconojirimycin is a compound recognized for its inhibitory action on glycosidase enzymes. It is an analog of the iminosugar fucose and is particularly relevant in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus .
Preparation Methods
Deoxyfuconojirimycin can be synthesized through various methods. One common method involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is also available as a hydrochloride salt, which is prepared by combining the base compound with hydrochloric acid .
Chemical Reactions Analysis
Deoxyfuconojirimycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Deoxyfuconojirimycin has been studied for its antiviral properties, particularly against viruses that utilize fucose in their glycoproteins. Its structural similarity to fucose allows it to act as a competitive inhibitor for enzymes involved in the metabolism of fucosylated compounds. Research indicates that it can inhibit the growth of certain bacteria such as Escherichia coli and Pseudomonas aeruginosa, showcasing its antimicrobial potential .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against alpha-L-fucosidase, an enzyme implicated in various metabolic disorders. The inhibition constant (Ki) for deoxyfuconojirimycin against this enzyme has been reported at approximately 5.80 nM . This property makes it a candidate for therapeutic applications in conditions like fucosidosis and other lysosomal storage diseases.
Therapeutic Applications
Diabetes Treatment
Deoxyfuconojirimycin has been investigated as a potential treatment for diabetes due to its ability to inhibit sodium-glucose co-transporter 2 (SGLT2). This mechanism promotes renal glucose excretion and may help manage blood glucose levels in diabetic patients . The compound's efficacy in clinical settings is supported by studies showing significant reductions in fasting serum glucose levels when administered to diabetic models .
Cancer Research
Recent studies have explored the compound's cytotoxic effects on cancer cell lines. Mechanistic studies revealed that deoxyfuconojirimycin could induce apoptosis through caspase activation pathways. This suggests potential applications in cancer therapeutics where targeted cell death is desired .
Case Study 1: Inhibition of Alpha-L-Fucosidase
A study conducted on bovine epididymis-derived alpha-L-fucosidase demonstrated that deoxyfuconojirimycin effectively inhibited enzyme activity at low concentrations. The results indicated a significant reduction in enzymatic activity, supporting its use as a therapeutic agent for fucosidosis .
Case Study 2: Antimicrobial Efficacy
In vitro assays tested the antimicrobial efficacy of deoxyfuconojirimycin against various bacterial strains. The compound showed notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .
Mechanism of Action
Deoxyfuconojirimycin exerts its effects by inhibiting glycosidase enzymes. It is a specific and competitive inhibitor of human liver α-L-fucosidase . This inhibition affects the processing and maturation of glycoproteins within the endoplasmic reticulum and Golgi apparatus .
Comparison with Similar Compounds
Deoxyfuconojirimycin is similar to other iminosugars, such as:
Deoxynojirimycin: Another glycosidase inhibitor with similar inhibitory properties.
Deoxymannojirimycin: An α-glucosidase inhibitor with antiviral action.
What sets Deoxyfuconojirimycin apart is its specific and competitive inhibition of human liver α-L-fucosidase, making it particularly useful in the study of glycoprotein processing .
Biological Activity
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, also known as Deoxyfuconojirimycin (DFJ), is a structural analog of the iminosugar fucose. This compound has garnered attention due to its biological activity as a specific and competitive inhibitor of human liver α-L-fucosidase. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in glycoprotein processing and related fields.
DFJ primarily targets α-L-fucosidases , which are enzymes involved in the processing of glycoproteins. By inhibiting these enzymes, DFJ affects the maturation and folding of glycoproteins within the endoplasmic reticulum and Golgi apparatus. This inhibition can lead to improved glycoprotein functionality and stability, making DFJ a valuable tool in biochemical research and potential therapeutic applications.
Biochemical Pathways
The inhibition of α-L-fucosidases by DFJ can disrupt normal glycoprotein processing, which may have implications in various diseases where glycosylation patterns are altered. The following table summarizes the key biochemical pathways influenced by DFJ:
Pathway | Effect of DFJ |
---|---|
Glycoprotein maturation | Inhibition of α-L-fucosidases leads to altered glycosylation patterns. |
Cell signaling | Changes in glycoprotein structure can affect receptor interactions. |
Disease modulation | Potential therapeutic effects in conditions like cancer and viral infections due to modified glycoproteins. |
Pharmacokinetics
DFJ exhibits rapid cellular penetration, allowing for effective inhibition of α-glucosidase enzymes. Its pharmacokinetic properties suggest that it may be suitable for therapeutic use in conditions where glycosylation plays a critical role.
Research Findings
Numerous studies have explored the biological activity of DFJ. Key findings include:
- Inhibition Studies : DFJ has been shown to inhibit α-L-fucosidases with high specificity, making it a potent tool for studying fucosylation in various biological contexts .
- Therapeutic Potential : Research indicates that DFJ may have applications in treating diseases characterized by abnormal glycosylation patterns, such as certain cancers and viral infections .
- Case Studies : A study demonstrated that DFJ could enhance the efficacy of certain antiviral therapies by modifying the glycosylation of viral proteins, potentially improving immune recognition .
Applications in Medicine
Due to its inhibitory action on glycosidase enzymes, DFJ has potential therapeutic applications:
- Cancer Treatment : By altering the glycosylation patterns of tumor-associated antigens, DFJ may enhance immune responses against tumors.
- Viral Infections : Modifying the glycosylation of viral proteins could improve vaccine efficacy or antiviral drug performance.
- Research Tool : As a specific inhibitor, DFJ is widely used in biochemical studies to elucidate the role of fucosylation in various biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, and what key steps ensure stereochemical fidelity?
The synthesis typically employs a chiral pool strategy starting from D-glucose, leveraging its inherent stereochemistry to guide the formation of the piperidine core. Key steps include:
- Reductive amination to introduce the amine group while preserving stereochemistry.
- Base-promoted cyclization to construct the piperidine ring, critical for maintaining the (2S,3R,4S,5R) configuration.
- Lipophilic chain introduction (e.g., methyl groups) via alkylation or substitution reactions under controlled conditions to avoid racemization .
Purification often involves chromatography or crystallization to isolate enantiomerically pure forms.
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray crystallography provides definitive proof of absolute configuration.
- NMR spectroscopy (e.g., - and -NMR) analyzes coupling constants and NOE effects to verify relative stereochemistry.
- Optical rotation and circular dichroism (CD) correlate observed chiral properties with predicted configurations .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Glycosidase inhibition assays : Tested against α-glucosidase or β-galactosidase enzymes to assess competitive/non-competitive binding.
- Cellular stability studies : Measure membrane permeability using lipophilic analogs (e.g., dodecyl-chain derivatives) to enhance bioavailability .
- Protein misfolding assays : Evaluate pharmacological chaperone activity in models of lysosomal storage disorders (e.g., Gaucher disease) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkylation or hydroxyl group substitution) impact pharmacological activity?
- N-Alkylation : Introducing lipophilic chains (e.g., dodecyl or hexyl groups) enhances membrane interaction, improving cellular uptake and chaperone efficacy. However, excessive hydrophobicity may reduce solubility .
- Hydroxyl group substitution : Replacing equatorial hydroxyls with fluorine or methyl groups alters enzyme binding affinity. For example, axial hydroxyls are critical for glycosidase inhibition, as shown in isofagomine analogs .
Q. What experimental strategies address contradictions in enzyme inhibition data across studies?
- Kinetic analysis : Distinguish between competitive and uncompetitive inhibition modes using Lineweaver-Burk plots.
- Molecular docking : Validate binding poses against crystal structures of target enzymes (e.g., β-glucosidase).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies in reported values .
Q. How is the compound’s role as a pharmacological chaperone optimized in protein misfolding disease models?
- Dose-response studies : Identify sub-inhibitory concentrations that stabilize mutant enzymes without disrupting normal function.
- Thermal shift assays : Measure protein stability by monitoring melting temperature () changes in the presence of the compound.
- In vivo validation : Use transgenic animal models (e.g., Fabry mice) to assess long-term efficacy and off-target effects .
Q. Methodological Considerations
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
- Chiral HPLC : Ensures enantiomeric excess (>98%) for stereochemically sensitive applications.
- 2D NMR (COSY, HSQC) : Resolves complex spin systems in polyhydroxylated piperidines .
Q. How are racemization risks mitigated during multi-step synthesis?
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCYWDJTQRZLC-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912837 | |
Record name | 2-Methylpiperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99212-30-3 | |
Record name | Deoxyfuconojirimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99212-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyfuconojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpiperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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